Boc-1-tert-butoxy-1,2-dihydroisoquinoline

Peptide Chemistry Protecting Group Strategy Organic Synthesis

BBDI enables base-free Boc protection of phenols, amines, and acids, eliminating racemization in sensitive peptide synthesis. Offers chemoselectivity unattainable with standard Boc2O. Ideal for complex natural product synthesis and process chemistry.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 404586-94-3
Cat. No. B1610063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-1-tert-butoxy-1,2-dihydroisoquinoline
CAS404586-94-3
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1C2=CC=CC=C2C=CN1C(=O)OC(C)(C)C
InChIInChI=1S/C18H25NO3/c1-17(2,3)21-15-14-10-8-7-9-13(14)11-12-19(15)16(20)22-18(4,5)6/h7-12,15H,1-6H3
InChIKeyRKFZTABXZXYIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-1-tert-butoxy-1,2-dihydroisoquinoline (CAS 404586-94-3): A Reagent Profile for tert-Butoxycarbonylation


Boc-1-tert-butoxy-1,2-dihydroisoquinoline (CAS 404586-94-3), commonly referred to as BBDI, is a specialized chemical reagent primarily employed for the introduction of tert-butoxycarbonyl (Boc) protecting groups onto acidic proton-containing substrates [1]. It belongs to the class of isoquinoline derivatives and is synthesized in quantitative yield from the reaction of isoquinoline with di-tert-butyl dicarbonate (Boc2O) [2]. Its core function is as a versatile tert-butoxycarbonylation reagent for substrates including phenols, amine hydrochlorides, and carboxylic acids, often under mild conditions and in the absence of a base [1].

Why Generic Boc-Protecting Reagents Cannot Substitute for Boc-1-tert-butoxy-1,2-dihydroisoquinoline


The selection of a Boc-protecting reagent is not a one-size-fits-all decision. While the conventional reagent di-tert-butyl dicarbonate (Boc2O) is widely used, its application for acidic substrates like phenols and carboxylic acids typically requires the presence of a base, which can be problematic for base-sensitive compounds or multi-step syntheses [1]. In contrast, Boc-1-tert-butoxy-1,2-dihydroisoquinoline (BBDI) is a chemoselective reagent specifically designed to overcome this limitation, enabling tert-butoxycarbonylation of acidic substrates in the absence of a base [2]. This fundamental mechanistic difference, which leads to operational and yield advantages, renders BBDI a non-substitutable tool for specific synthetic challenges, as the quantitative evidence below demonstrates.

Boc-1-tert-butoxy-1,2-dihydroisoquinoline: A Guide to Quantifiable Differentiation from Boc2O


Base-Free tert-Butoxycarbonylation: A Comparative Advantage Over Boc2O

A key differentiator for BBDI is its ability to perform tert-butoxycarbonylation on acidic substrates like phenols and amine hydrochlorides in the complete absence of a base [1]. This is in direct contrast to the conventional reagent di-tert-butyl dicarbonate (Boc2O), which requires a base for the same transformation on acidic compounds [2]. This operational difference eliminates a reaction component, simplifies work-up, and expands the scope of compatible substrates, particularly those sensitive to basic conditions.

Peptide Chemistry Protecting Group Strategy Organic Synthesis

Demonstrated Chemoselectivity in Amine Hydrochloride Protection

BBDI exhibits high chemoselectivity, enabling the tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides in high yields without affecting other functional groups [1]. The original study demonstrates this with specific substrate yields, such as 85% for benzylamine and 90% for aniline, using a defined procedure (1.2 eq. BBDI, CH3CN, 50 °C, 2-24 h) [2]. This performance is benchmarked against the general requirement for a base when using Boc2O on similar substrates, which often leads to lower chemoselectivity [3]. The absence of a base is the primary driver of this enhanced selectivity.

Chemoselective Protection Amine Chemistry Reagent Design

Synthesis in Quantitative Yield from Readily Available Precursors

The reagent BBDI is synthesized via a simple, high-yielding reaction of isoquinoline with Boc2O, achieving a quantitative yield [1]. This stands in contrast to the often multi-step, lower-yielding syntheses required for other specialized Boc-protecting reagents or catalysts, which can complicate their procurement and use. The quantitative synthesis of BBDI suggests a more accessible and potentially cost-effective reagent.

Reagent Synthesis Process Chemistry Cost-Effective Methods

Broad Substrate Scope for Acidic Substrates Beyond Amines

The utility of BBDI extends beyond amine protection, demonstrating high efficiency in the tert-butoxycarbonylation of phenols and aromatic carboxylic acids without the need for a base [1]. The original publication reports yields of 93% for 4-methoxyphenol and 91% for benzoic acid [2]. This broad substrate scope contrasts with the limitations of Boc2O, which requires a base for these acidic substrates and can lead to lower yields or side reactions [3]. The ability to protect a wide range of acidic protons under identical, mild conditions is a key differentiator.

Substrate Scope Phenol Protection Carboxylic Acid Protection

Key Application Scenarios for Boc-1-tert-butoxy-1,2-dihydroisoquinoline in Synthesis


Base-Sensitive Peptide and Amino Acid Functionalization

BBDI is the reagent of choice for introducing a Boc group onto amino acid hydrochlorides or other base-sensitive peptide fragments [1]. Its ability to operate without an external base prevents racemization and other side reactions, ensuring the stereochemical integrity of the final product [2]. The high yields (e.g., 90% for aniline) and mild conditions (50°C) provide a reliable and efficient pathway for this critical transformation in peptide synthesis [3].

Selective Protection of Phenolic Hydroxyls in Complex Natural Products

The chemoselectivity of BBDI allows for the targeted protection of phenolic -OH groups in the presence of other nucleophilic sites, a common challenge in the total synthesis of complex natural products [1]. The high yield (e.g., 93% for 4-methoxyphenol) and base-free conditions minimize unwanted reactions, streamlining multi-step syntheses and improving overall yield [2]. This makes BBDI a valuable tool for medicinal chemists and process scientists alike.

Amidation and Esterification via BBDI-Catalyzed Methods

Beyond its role as a stoichiometric protecting reagent, BBDI is also an effective catalyst for amidation and esterification reactions when used in conjunction with Boc2O [1]. This BBDI-catalyzed process offers a mild alternative to traditional methods that often require strong acids or bases, high temperatures, or expensive coupling agents [2]. The procedure's advantages include nearly equimolar amounts of reactants, no racemization, and simple work-up, making it an attractive option for building amide and ester bonds in a variety of synthetic contexts [3].

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